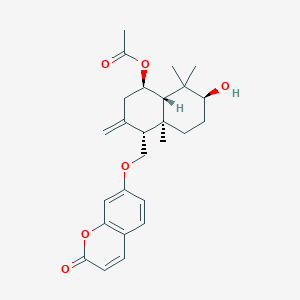

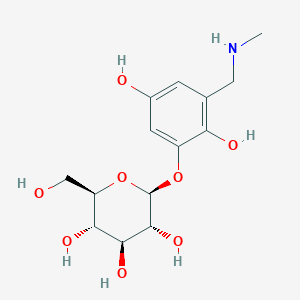

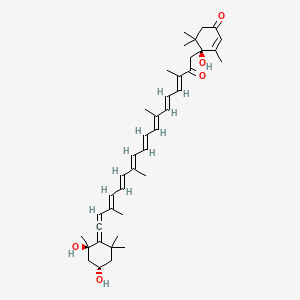

![molecular formula C12H16N2O3S B1256481 1,2,3,4-テトラヒドロピラジノ[1,2-a]インドール CAS No. 41838-39-5](/img/structure/B1256481.png)

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドール

概要

科学的研究の応用

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールは、幅広い科学研究における応用範囲を持っています。

作用機序

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールの作用機序は、特定の分子標的および経路との相互作用に関与します。 例えば、メラトニン受容体(MT1)の部分的アゴニストとして作用し、MT2受容体には固有の活性はありません . この選択的な活性により、受容体特異的な効果を研究し、標的療法を開発するための貴重な化合物となっています。

類似の化合物との比較

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールは、次のような他の類似の化合物と比較することができます。

3,4-ジヒドロピラジノインドール: これらの化合物は、メラトニン受容体とアデノシン受容体に効果的です.

3,4-ジヒドロピラジノインドール-1-オン: 抗ウイルス活性と抗アレルギー活性で知られています.

ピリミド[1,2-a]インドール: これらの化合物は、抗真菌活性と血糖降下活性を示します.

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールの独自性は、その特定の受容体相互作用と幅広い生物学的活性にあります。これにより、様々な研究用途に適した汎用性の高い化合物となっています。

生化学分析

Biochemical Properties

1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to bind to melatonin and adenosine receptors, which are involved in regulating sleep and cardiovascular functions . Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exhibits inhibitory activity against certain enzymes, such as mitogen-activated protein kinase-2 (MK2), which plays a role in inflammatory responses .

Cellular Effects

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can alter the expression of genes related to inflammatory responses and metabolic processes, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the binding of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole to melatonin receptors can influence sleep-wake cycles and circadian rhythms . Additionally, this compound can inhibit the activity of MK2, resulting in reduced inflammatory responses . These interactions highlight the compound’s potential in modulating physiological processes at the molecular level.

Temporal Effects in Laboratory Settings

The stability and effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole over time have been studied in various laboratory settings. It has been observed that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate physiological processes without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

1,2,3,4-Tetrahydropyrazino[1,2-a]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby influencing neurological functions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 1,2,3,4-Tetrahydropyrazino[1,2-a]indole.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Additionally, the localization and accumulation of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

準備方法

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールの合成は、通常、環化反応を伴います。 一般的な方法の1つは、2-置換-1-(プロプ-2-イン-1-イル)-1H-インドールの分子内環化反応であり、MeOH中のNH3、マイクロ波照射下でのDBU、三重結合活性化剤としてのAuCl3、ヒドロキシルアミン存在下でのNi(OAc)2、またはDMF中のNaHなどの様々な触媒を使用します . 工業生産方法では、高収率と高純度を達成するために、金属触媒反応と金属フリーの環化反応が採用されることが多いです .

化学反応の分析

1,2,3,4-テトラヒドロピラジノ[1,2-a]インドールは、次のような様々な化学反応を起こします。

酸化: この化合物は、トルエン-p-スルホニルアジドなどの試薬を用いて酸化することができ、ジアゾシノ誘導体を形成します.

還元: 水素化触媒を用いた還元反応により、化合物の還元形を得ることができます。

これらの反応で使用される一般的な試薬と条件には、メタンスルホン酸、ジメチルホルムアミド、オキシ塩化リンなどがあります . これらの反応から生成される主な生成物には、三環式インドールとその誘導体などがあります .

類似化合物との比較

1,2,3,4-Tetrahydro-pyrazino[1,2-a]indole can be compared with other similar compounds such as:

3,4-Dihydropyrazinoindoles: These compounds are effective at melatonin and adenosine receptors.

3,4-Dihydropyrazinoindol-1-ones: Known for their anti-viral and anti-allergenic activities.

Pyrimido[1,2-a]indoles: These compounds exhibit antifungal and hypoglycemic activities.

The uniqueness of 1,2,3,4-Tetrahydro-pyrazino[1,2-a]indole lies in its specific receptor interactions and broad spectrum of biological activities, making it a versatile compound for various research applications.

特性

CAS番号 |

41838-39-5 |

|---|---|

分子式 |

C12H16N2O3S |

分子量 |

268.33 g/mol |

IUPAC名 |

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |

InChI |

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |

InChIキー |

TZYZUFXTFMZQKR-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC3=CC=CC=C32)CN1 |

正規SMILES |

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |

同義語 |

1,2,3,4-Tetrahydropyrazino(1,2-a)indole THP-I cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to access 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A1: Several synthetic approaches have been explored, including:

- Condensation reactions: 2-(3-Methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole and formaldehyde to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. []

- Ugi-N-alkylation sequences: This base-mediated, metal-free approach utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides to prepare bis-amides, which then undergo intramolecular indole N–H alkylation to afford the desired products. []

- Iso-Pictet-Spengler reactions: Direct condensation of (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides in the presence of a chiral silicon Lewis acid provides enantioselective access to these compounds. []

- Palladium-catalyzed α-amino C-H functionalization: This method utilizes the isomerization of α,β-unsaturated carbonyls to achieve regioselective α-amino C-H functionalization, ultimately leading to 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. []

Q2: Are there regioselective and diastereoselective synthetic methods available for these compounds?

A2: Yes, researchers have developed highly regioselective and diastereoselective approaches. For instance, the base-mediated Ugi-N-alkylation sequence [] and the use of chiral silicon Lewis acids in iso-Pictet-Spengler reactions [] allow for the controlled formation of specific isomers.

Q3: What is the molecular formula and weight of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole?

A3: The molecular formula is C11H12N2, and the molecular weight is 172.23 g/mol. Specific substituted derivatives will have different formulas and weights.

Q4: What spectroscopic data is available for characterizing these compounds?

A4: NMR spectroscopy, especially low-temperature 1H and 13C NMR, has been valuable in characterizing these compounds. Techniques like APT, DEPT, NOE difference, COSY, NOESY, gHMQC, and gHMBC have enabled the unambiguous assignment of proton and carbon resonances, providing insights into their structural dynamics. []

Q5: What are the primary biological activities reported for 1,2,3,4-Tetrahydropyrazino[1,2-a]indole derivatives?

A5: Research has revealed promising activities, including:

- Antifungal activity: Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown antifungal properties. []

- Antidepressant activity: Pyrazidol, a specific derivative, exhibits antidepressant effects, attributed to its combined ability to inhibit monoamine oxidase and neuronal monoamine uptake. []

- Cytotoxic activity: Certain analogs display cytotoxic activity against cancer cell lines, notably those overexpressing EGFR, such as MDA-MB-468. [, , ]

- Melatonergic Ligand Activity: Some derivatives have shown potential as melatonergic ligands. []

Q6: How do structural modifications influence the activity of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs?

A6: Structure-Activity Relationship (SAR) studies are crucial in understanding these effects. For example:

- Substitutions at the 2-position: Replacing the 2-position substituent with furfuryl or benzyl groups significantly impacts the cytotoxic activity against MDA-MB-468 cells. []

- Presence of a carboxamide group: Analogs featuring a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold demonstrate potent anti-cancer activity against A431 and MDA-MB-468 cell lines. [, ]

- Specific substitutions on the aromatic rings: Studies on N-[ω-(4-Aryl-1-piperazinyl)alkyl]-4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles highlight the impact of aryl group substitutions on 5-HT1A receptor binding affinity. [, ]

Q7: Have any specific targets for these compounds been identified?

A7: Yes, research suggests interactions with specific targets:

- Monoamine oxidase (MAO): Pyrazidol acts as an MAO inhibitor, preferentially affecting serotonin deamination over tyramine. [, ]

- Serotonin receptors (5-HT1A): Certain derivatives, particularly those with specific aryl substitutions, exhibit high affinity for 5-HT1A receptors, suggesting potential as CNS agents. [, ]

- Epidermal growth factor receptor (EGFR): Several analogs show potent inhibitory activity against EGFR overexpressing cancer cells. [, , ]

Q8: Do 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogs exhibit selectivity towards specific targets?

A8: Selectivity varies depending on the specific structural modifications. For instance:

- Pyrazidol exhibits some selectivity for MAO-A over MAO-B in the rat intestine. []

- Certain 2-benzyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrate selectivity for PI3Kβ, a kinase involved in Akt phosphorylation, which is often dysregulated in cancer. []

Q9: What are some future research directions for 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A9: Promising avenues include:

Q10: Have computational methods been employed in the study of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A10: Yes, computational chemistry plays a role:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

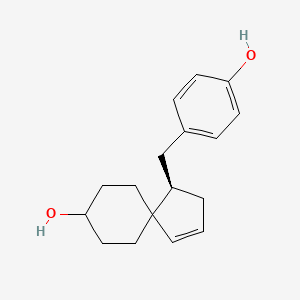

![(1R,5S)-6-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B1256402.png)

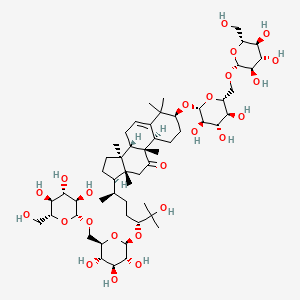

![N-(4-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B1256403.png)

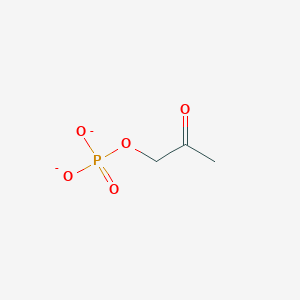

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)

![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)

![3-[[(3R,4S)-2-(4-bromophenyl)-5-(3-chlorophenyl)-4-(2-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-oxomethyl]-2-oxazolidinone](/img/structure/B1256414.png)